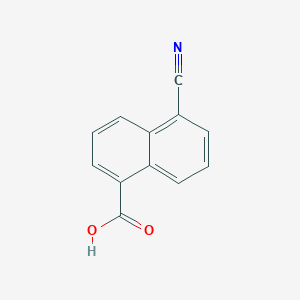

5-Cyano-1-naphthoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-cyanonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVPGIIGESADCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474743 | |

| Record name | 5-cyano-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3839-20-1 | |

| Record name | 5-Cyano-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3839-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-cyano-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Naphthoic Acid Chemical Family

The naphthoic acids are a class of aromatic carboxylic acids derived from naphthalene (B1677914), a bicyclic aromatic hydrocarbon. ontosight.ai The parent members of this family are 1-naphthoic acid and 2-naphthoic acid, which are isomers differing only in the position of the single carboxyl group on the naphthalene rings. wikipedia.orgwikipedia.org These foundational compounds serve as crucial starting materials and intermediates in various chemical syntheses. ontosight.ai

5-Cyano-1-naphthoic acid is a more complex member of this family, distinguished by the presence of two different functional groups attached to the naphthalene core: a carboxyl group (-COOH) at the 1-position and a cyano group (-C≡N) at the 5-position. a2bchem.comenovationchem.com The inclusion of the cyano group, a potent electron-withdrawing group, significantly modifies the electronic landscape of the naphthalene system compared to its simpler naphthoic acid relatives. rsc.orgresearchgate.net This dual functionalization creates a molecule with distinct reactivity and a capacity to engage in more complex and targeted chemical interactions.

Significance of Cyano and Carboxyl Substituted Naphthalene Derivatives in Chemical Science

The presence of both cyano and carboxyl functional groups on a rigid naphthalene (B1677914) scaffold imparts significant versatility and utility in several areas of chemical science. This bifunctionality is a key driver of its use in constructing advanced materials.

The carboxyl group provides an acidic proton and can act as a hydrogen-bond donor and acceptor. It readily participates in coordination with metal ions, making it a fundamental component for the assembly of metal-organic frameworks (MOFs) and coordination polymers. The cyano group is also a valuable functional handle; it is strongly electron-withdrawing, can coordinate to metals, and can undergo further chemical transformations such as hydrolysis to a carboxylic acid or reduction to an amine. smolecule.com

The combination of these two groups on a single, rigid naphthalene linker is particularly powerful for the design of supramolecular organic frameworks (SOFs) and MOFs. acs.orgsemanticscholar.org The defined geometry and the complementary electronic nature of the two groups allow for the creation of porous materials with channels decorated with specific functionalities. acs.org This "push-pull" electronic character can also give rise to interesting photophysical properties, making these derivatives candidates for luminescent materials and sensors. rsc.orgmdpi.com

Overview of Current Research Trajectories and Future Directions Pertaining to 5 Cyano 1 Naphthoic Acid

Established Synthetic Pathways to Naphthoic Acids and Nitriles

Traditional methods for the synthesis of naphthoic acids and nitriles have laid the groundwork for more advanced techniques. These pathways often involve multi-step sequences that are reliable but may have limitations in terms of efficiency and functional group tolerance.

Approaches Involving Halogenation and Subsequent Cyanation/Carboxylation

A common and versatile strategy for introducing cyano and carboxyl groups onto a naphthalene (B1677914) ring involves initial halogenation followed by nucleophilic substitution or metal-mediated reactions.

Halogenation: The first step is the regioselective introduction of a halogen, typically bromine or chlorine, onto the naphthalene scaffold. For instance, the direct chlorination of 1-naphthoic acid with chlorine gas in the presence of a Lewis acid like aluminum chloride can yield 4-chloro-1-naphthoic acid. Similarly, 1-acetylnaphthalene can be halogenated to introduce a chlorine atom at the 4-position. The choice of solvent and temperature is crucial for controlling the regioselectivity of this electrophilic aromatic substitution.

Cyanation: The halogenated naphthalene can then undergo a cyanation reaction. A widely used method is the Rosenmund-von Braun reaction, which involves the treatment of an aryl halide with a copper(I) cyanide. This reaction is effective for converting halonaphthalenes to their corresponding nitriles. For example, a chloro-substituted naphthoyl chloride can be converted to a cyano-substituted derivative via nucleophilic aromatic substitution with copper cyanide in a high-boiling solvent like DMF at elevated temperatures. smolecule.com

Carboxylation: Alternatively, the halogenated naphthalene can be converted into a carboxylic acid. This can be achieved through several methods, including the formation of a Grignard reagent followed by reaction with carbon dioxide, or through palladium-catalyzed carbonylation reactions. wikipedia.orggoogle.com

A patent describes a process for preparing 3-cyano-1-naphthoic acid analogues where a key intermediate, 1-halo-3-cyano naphthalene, is synthesized. google.com This process can involve the bromination of a tetrahydronaphthalene derivative, followed by cyanation and subsequent aromatization. google.comgoogle.com

| Starting Material | Reagents | Product | Reference |

| 1-Naphthoic acid | Cl₂, AlCl₃ | 4-Chloro-1-naphthoic acid | |

| 1-Acetylnaphthalene | Cl₂, AlCl₃ | 4-Chloro-1-acetylnaphthalene | |

| Chloro-naphthoyl chloride | CuCN, DMF | Cyano-naphthoyl chloride | smolecule.com |

| Halogenated naphthalene | 1. Mg, ether 2. CO₂ | Naphthoic acid | wikipedia.orggoogle.com |

| Tetrahydronaphthalene | Br₂, I₂ catalyst | 6-Bromo-1,2,3,4-tetrahydronaphthalene | google.comgoogle.com |

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile (cyanide) group is a direct and widely used method for the synthesis of carboxylic acids. This transformation can be carried out under either acidic or basic conditions.

For the synthesis of naphthoic acids, a cyanonaphthalene precursor can be subjected to vigorous hydrolysis. For example, 1-cyanonaphthalene can be refluxed with a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution to yield 1-naphthoic acid. Similarly, a patent describes the hydrolysis of 6-methoxy-5-trifluoromethyl-1-cyanonaphthalene to the corresponding 6-methoxy-5-trifluoromethyl-1-naphthoic acid using potassium hydroxide in a methanol-water mixture under high temperature and pressure. prepchem.com

This method is particularly useful when the corresponding nitrile is readily accessible. The reaction conditions, such as temperature, reaction time, and the concentration of the acid or base, are critical for achieving high yields and avoiding potential side reactions.

| Nitrile Precursor | Hydrolysis Conditions | Carboxylic Acid Product | Reference |

| 1-Cyanonaphthalene | 6M NaOH, reflux | 1-Naphthoic acid | |

| 6-Methoxy-5-trifluoromethyl-1-cyanonaphthalene | KOH, MeOH/H₂O, 130°C | 6-Methoxy-5-trifluoromethyl-1-naphthoic acid | prepchem.com |

Grignard Reagent Methodologies for Carboxyl Group Introduction

The Grignard reaction is a classic and powerful tool in organic synthesis for forming carbon-carbon bonds. It is frequently employed for the introduction of a carboxyl group onto an aromatic ring.

The synthesis of 1-naphthoic acid can be readily achieved by first preparing the Grignard reagent from 1-bromonaphthalene (B1665260) and magnesium turnings in an anhydrous ether solvent. wikipedia.orgorgsyn.org This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to produce 1-naphthoic acid. wikipedia.orgorgsyn.org This method is generally efficient and provides good yields of the desired carboxylic acid.

Similarly, this methodology can be applied to more complex naphthalene derivatives. For instance, bromodimethylnaphthalenes can be converted to their corresponding dimethylnaphthoic acids via the Grignard reaction with carbon dioxide. oup.com Mechanochemical methods using a ball mill have also been developed for the Grignard reaction with gaseous carbon dioxide, offering a more solvent-efficient approach. nih.gov

| Starting Halide | Key Reagents | Product | Reference |

| 1-Bromonaphthalene | Mg, CO₂ | 1-Naphthoic acid | wikipedia.orgorgsyn.org |

| Bromodimethylnaphthalene | Mg, CO₂ | Dimethylnaphthoic acid | oup.com |

| Aryl bromides | Mg, CO₂ (gaseous, mechanochemical) | Aryl carboxylic acids | nih.gov |

Modern Catalytic Strategies in Naphthoic Acid Synthesis

In recent years, transition metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, offering higher efficiency, selectivity, and functional group tolerance compared to traditional methods.

Ruthenium-Catalyzed C-H Activation and Alkyne Annulation for Substituted Naphthoic Acids

Ruthenium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of highly substituted aromatic compounds. researchgate.net This approach allows for the direct functionalization of C-H bonds, which are typically unreactive, providing a more atom- and step-economical route. researchgate.netnih.gov

An efficient method for the synthesis of multisubstituted 1-naphthoic acids involves the ruthenium-catalyzed [2+2+2] benzannulation of phthalic acids or anhydrides with two alkyne molecules. researchgate.netnih.gov This reaction proceeds via C-H activation and utilizes atmospheric oxygen as the oxidant, making it an environmentally benign process. researchgate.netnih.gov The free carboxyl group in the starting material acts as a directing group, guiding the regioselectivity of the annulation. researchgate.netnih.gov

Furthermore, ruthenium catalysts have been employed in the C-H allenylation of benzoic acids with propargylic acetates to produce allenoic acids. rsc.org When β-naphthoic acid is used as the substrate, this method selectively yields the 3-allenylated product. rsc.org These catalytic systems demonstrate the versatility of ruthenium in constructing complex naphthoic acid derivatives. acs.org

| Starting Material | Catalyst System | Reaction Type | Product | Reference |

| Phthalic acid/anhydride and alkynes | Ru-catalyst | [2+2+2] Benzannulation | Multisubstituted 1-naphthoic acids | researchgate.netnih.gov |

| β-Naphthoic acid and propargylic acetates | Ru-catalyst | C-H Allenylation | 3-Allenyl-2-naphthoic acid | rsc.org |

Palladium-Mediated Carbonylation Approaches for Carboxylic Acid Synthesis

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, providing a versatile method for introducing a carbonyl group into a molecule. chimia.ch These reactions are particularly useful for the synthesis of carboxylic acids and their derivatives from aryl halides or triflates using carbon monoxide. chimia.chrsc.org

The synthesis of 1-naphthoic acid can be achieved through the palladium-mediated carbonylation of 1-bromonaphthalene or other suitable precursors. rsc.org These reactions are often carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A notable application is in the synthesis of isotopically labeled carboxylic acids, where [¹¹C]carbon monoxide is used to produce radiolabeled compounds for imaging studies. rsc.org For example, [carbonyl-¹¹C]1-naphthoic acid has been synthesized with high radiochemical yield. rsc.org

Palladium-catalyzed electrocarboxylation has also been developed as an efficient method for late-stage carbon isotope labeling. dicp.ac.cn This technique utilizes aryl fluorosulfates or bromides as electrophiles and proceeds under atmospheric pressure of carbon dioxide, offering a robust and adaptable method. dicp.ac.cn Additionally, a patent describes the palladium-mediated carbonylation of a halo-cyano-naphthalene intermediate to produce the corresponding naphthoic acid ester, which can then be hydrolyzed to the desired acid. google.com

| Substrate | Catalyst/Reagents | Product | Reference |

| Aryl halides/triflates | Pd catalyst, CO, base | Carboxylic acids | rsc.org |

| 1-Bromonaphthalene | Pd catalyst, [¹¹C]CO, base | [carbonyl-¹¹C]1-Naphthoic acid | rsc.org |

| Aryl fluorosulfates/bromides | Pd(BINAP)Cl₂, CO₂ (electrocarboxylation) | Aryl carboxylic acids | dicp.ac.cn |

| Halo-cyano-naphthalene | Pd catalyst, CO, alcohol, base | Naphthoic acid ester | google.com |

Electrosynthesis and Electroanalytical Techniques in Naphthoic Acid Formation

Electrosynthesis is emerging as a powerful and environmentally friendly alternative to traditional organic synthesis methods, utilizing electric current to drive chemical reactions. sciengine.comuab.cat This approach avoids the need for stoichiometric redox agents and can lead to unique selectivity and reactivity. sciengine.com The formation of naphthoic acid derivatives, including cyano-substituted analogues, can be achieved through electrochemical methods, primarily via the carboxylation of appropriate precursors with carbon dioxide (CO₂).

The core of electrosynthesis lies in controlling the potential (potentiostatic) or current (galvanostatic) applied to an electrochemical cell. uab.cat These cells typically consist of a working electrode, where the reaction of interest occurs, a counter electrode, and often a reference electrode for precise potential control. uab.cat The choice of electrode material is critical, as it can significantly influence reaction efficiency and product distribution. For instance, in the electrochemical carboxylation of 4-iodobenzonitrile (B145841) to 4-cyanobenzoic acid, a silver (Ag) cathode was found to be more effective than a glassy carbon electrode, as it lowered the required reduction potential by more than 0.4 V. mdpi.comresearchgate.net

Electroanalytical techniques are indispensable for studying and optimizing these reactions. Voltammetry, including methods like cyclic voltammetry (CV), is used to investigate the redox behavior of substrates, probe reaction mechanisms, and determine optimal reaction potentials. mdpi.comresearchgate.net For the electrocarboxylation of 4-iodobenzonitrile, CV studies helped elucidate an Electron transfer, Chemical reaction, Electron transfer (ECE) mechanism. researchgate.net In this process, the substrate first gains an electron to form a radical anion, which then undergoes a chemical step (C-I bond cleavage) to form a benzonitrile (B105546) radical. mdpi.comresearchgate.net A final electron transfer produces an anion that acts as a nucleophile, attacking CO₂ to form the carboxylate. mdpi.comresearchgate.net

While direct electrosynthesis of this compound is not extensively documented, related reactions provide a clear proof of principle. The electrochemical carboxylation of 2-naphthonitrile (B358459) using CO₂ has been shown to yield methyl 3-cyano-1-naphthoate, demonstrating that C-H bonds on the naphthalene ring can be directly functionalized electrochemically. goettingen-research-online.de This process operates in an undivided cell with a graphite (B72142) felt anode and a nickel foam cathode under constant current. goettingen-research-online.de Another relevant model is the synthesis of 4-cyanobenzoic acid, where the combination of electrochemical techniques with ionic liquids as "green solvents" provides an efficient route for CO₂ valorization. uab.catmdpi.com

| Reaction | Substrate | Key Reagents/Conditions | Product | Key Findings | Reference(s) |

| Electrochemical Carboxylation | 4-Iodobenzonitrile | Ag cathode, Ionic Liquid, CO₂ | 4-Cyanobenzoic acid | Use of Ag cathode and ionic liquid significantly lowers the required potential. | mdpi.com, researchgate.net, researchgate.net |

| Electrochemical C-H Carboxylation | 2-Naphthonitrile | Graphite anode, Ni foam cathode, nBu₄NI, CO₂ | Methyl 3-cyano-1-naphthoate | Demonstrates direct C(sp²)-H carboxylation on a naphthalene ring system. | goettingen-research-online.de |

Regiochemical Control and Efficiency in Synthetic Routes

Achieving regiochemical control is a paramount challenge in the synthesis of polysubstituted naphthalenes like this compound. researchgate.net The substitution pattern of the final product is determined by the structure of the starting materials and the reaction pathway. researchgate.net Direct electrophilic substitution on a naphthalene core often leads to mixtures of isomers, making de novo construction of the ring system a more effective strategy for ensuring high regioselectivity. researchgate.net

One of the most powerful strategies for regiochemical control is the Diels-Alder reaction. researchgate.net This approach involves constructing the desired substitution pattern on a precursor that will become one of the rings of the naphthalene system. For the synthesis of the analogous 3-cyano-1-naphthoic acid, an effective route involves establishing the 1,3-substitution pattern on a coumalate derivative (a pyran-2-one). csir.co.za This precursor then undergoes a Diels-Alder cycloaddition with in situ-generated benzyne (B1209423) to build the second ring, thus locking in the desired regiochemistry. csir.co.za This method circumvents the issues associated with direct substitution and provides a robust and scalable route. csir.co.za The regioselectivity of Diels-Alder reactions is generally governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com

Transition metal-catalyzed reactions offer another highly efficient and regioselective avenue to substituted naphthalenes. Ruthenium-catalyzed C-H activation and [2+2+2] annulation of phthalic acids with two alkyne molecules has been developed for the synthesis of multisubstituted 1-naphthoic acids. researchgate.net This method is atom- and step-economical and uses atmospheric oxygen as the oxidant. researchgate.net Similarly, rhodium(III)-catalyzed oxidative C-H activation of 1-naphthylamines has been shown to provide highly regiocontrolled cyclization products. acs.org The regiochemistry in these catalytic cycles is often controlled by the formation of a specific metallacyclic intermediate, which is influenced by directing groups on the substrate. acs.org

Other strategies to control regiochemistry include:

Electrophilic Cyclization: Arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization to produce polysubstituted naphthalenes regioselectively under mild conditions. nih.gov

Anionic Cyclizations: The Birch reduction of 1-naphthoic acid, followed by alkylation, allows for the regioselective synthesis of mono- and bis-substituted naphthalenes by controlling the reaction conditions. scispace.com

Precursor-Directed Synthesis: The reaction of 2-naphthol (B1666908) with glyoxal (B1671930) in the presence of an acid catalyst can produce a specific naphthofuran derivative in high yield, whereas the reaction with 1-naphthol (B170400) gives an inseparable mixture of products, highlighting the strong influence of the precursor's structure on the outcome. pnu.ac.ir

The efficiency of these routes is a critical factor for practical applications. While traditional methods may suffer from low yields or harsh conditions, modern catalytic and precursor-directed approaches offer significant improvements in yield, cost, and environmental impact. csir.co.za

| Synthetic Strategy | Key Features | Mechanism of Regiocontrol | Example Application/Analogue | Reference(s) |

| Diels-Alder Cycloaddition | Builds the naphthalene skeleton from two components. | Pre-defined substitution pattern on the diene or dienophile precursor dictates the final regiochemistry. | Synthesis of 3-cyano-1-naphthoic acid via a substituted coumalate and benzyne. | csir.co.za, researchgate.net |

| Ru-Catalyzed Annulation | C-H activation of a substituted benzene (B151609) ring followed by cyclization with alkynes. | The initial C-H activation is directed by a functional group (e.g., carboxylic acid) on the starting arene. | Synthesis of multisubstituted 1-naphthoic acids from phthalic acids. | researchgate.net |

| Electrophilic Cyclization | Intramolecular cyclization of an alkyne onto an aromatic ring. | The position of the cyclization is directed by the existing substituents on the aromatic ring. | Regioselective synthesis of polysubstituted 2-iodonaphthalenes. | nih.gov |

| Birch Reduction-Alkylation | Reduction of one aromatic ring followed by functionalization. | Controlled reaction conditions (e.g., addition of t-butanol) direct the position of alkylation. | Regioselective alkylation of 1-naphthoic acid. | scispace.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the arrangement of atoms and the electronic environment within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, 3-cyano-1-naphthoic acid, recorded in deuterated dimethyl sulfoxide (B87167) (D₆DMSO), the aromatic protons appear as a multiplet between 7.69 and 7.87 ppm. google.com Specific signals are observed at 8.14 ppm (doublet, J=7.9 Hz), 8.28 ppm (doublet, J=1.5 Hz), 8.79 ppm (singlet), and 8.85 ppm (doublet, J=8.4 Hz), corresponding to the different protons on the naphthalene ring. google.com These chemical shifts and coupling constants provide precise information about the proton's local environment and their spatial relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For a similar compound, 4-hexyloxy benzoic acid, the proton-decoupled ¹³C NMR spectrum shows distinct signals for both the core aromatic carbons and the cyano carbon. tandfonline.com The protonated carbons of the phenyl rings typically appear as intense lines, while the non-protonated carbons, including the carbonyl group of the carboxylic acid and the cyano carbon, exhibit lower intensity signals. tandfonline.com The chemical shifts in the range of 109.0–164.5 ppm are characteristic of the aromatic core and cyano carbons. tandfonline.com

Table 1: Representative ¹H NMR Data for a Cyano-Naphthoic Acid Derivative (Data based on 3-cyano-1-naphthoic acid)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 7.69-7.87 | m | - | 2 x ArH |

| 8.14 | d | 7.9 | ArH |

| 8.28 | d | 1.5 | ArH |

| 8.79 | s | - | ArH |

| 8.85 | d | 8.4 | ArH |

> Source: Google Patents google.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule like this compound is expected to show characteristic absorption bands corresponding to its functional groups. For a related compound, milrinone, which contains a cyano group, the FT-IR spectrum provides detailed information about its vibrational modes. researchgate.netresearchgate.net Key vibrations would include the C≡N stretching of the cyano group, the C=O stretching of the carboxylic acid, and the O-H stretching of the carboxylic acid, which is often broad due to hydrogen bonding. Aromatic C-H and C=C stretching and bending vibrations are also expected.

Raman Spectroscopy: FT-Raman spectroscopy complements IR spectroscopy. For milrinone, the FT-Raman spectrum has been recorded and analyzed to provide a comprehensive vibrational profile. researchgate.netresearchgate.net The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis and photoluminescence spectroscopy are used to study the electronic transitions and optical properties of molecules.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of naphthoic acid derivatives typically shows absorption bands corresponding to π→π* transitions within the aromatic naphthalene ring system. For instance, in different solvents, imine-functionalized derivatives of naphthalene exhibit intense absorption bands around 258-260 nm, which are assigned to π→π* transitions of the aromatic ring. researchgate.net Weaker bands around 296-300 nm can be attributed to n→π* transitions, and a broad band around 340-350 nm is assigned to the π→π* transition of the naphthalene ring itself. researchgate.net The presence of the cyano and carboxylic acid groups can influence the position and intensity of these absorption bands.

Photoluminescence Spectroscopy: Naphthoic acid derivatives can exhibit fluorescence. The study of 5-cyano-1-naphthol, a related compound, reveals insights into its excited-state properties. bgu.ac.il The fluorescence properties are often dependent on the solvent, indicating changes in the electronic distribution upon excitation. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification.

The mass spectrum of 3-cyano-1-naphthoic acid shows a molecular ion peak (M⁺) at m/z 197, which corresponds to its molecular weight. google.comgoogle.com The fragmentation pattern provides further structural information. Common fragments observed for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45). libretexts.org For 3-cyano-1-naphthoic acid, significant fragment ions are observed at m/z 180, 152, and 125. google.comgoogle.com A detailed analysis of the fragmentation of 1-cyano-2-naphthoic acid shows peaks at m/z 180 and 152, which are attributed to the open-chain form, while peaks at m/z 153, 154, 155, and 127 are suggested to originate from a closed-chain tautomer. conicet.gov.ar

Table 2: Mass Spectrometry Data for a Cyano-Naphthoic Acid Derivative (Data based on 3-cyano-1-naphthoic acid)

| m/z | Interpretation |

|---|---|

| 197 | Molecular Ion (M⁺) |

| 180 | Fragment Ion |

| 152 | Fragment Ion |

| 125 | Fragment Ion |

> Source: Google Patents google.comgoogle.com

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided search results, related structures provide valuable insights.

For example, the crystal structure of 3-methoxy-2-naphthoic acid phenyl ester has been determined, revealing a monoclinic crystal system. researchgate.net Similarly, the crystal structures of 1-naphthoic acid and 2-naphthoic acid have been redetermined, providing precise bond lengths and angles. nih.gov In the solid state, carboxylic acids often form hydrogen-bonded dimers. The study of cyanovinylbenzene derivatives shows that in the absence of strong hydrogen bonds, intermolecular contacts play a significant role in the crystal packing. researchgate.net

Advanced Chromatographic and Hyphenated Techniques (HPLC, UPLC, LC-MS) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

HPLC and UPLC: These techniques are used to separate the compound from impurities. A reverse-phase HPLC method with a C18 or a specialized column like Newcrom R1 can be employed. sielc.comresearchgate.net For a related compound, 5-hydroxy-1-naphthoic acid, a mobile phase of acetonitrile, water, and an acid (phosphoric or formic acid for MS compatibility) is used. sielc.com UPLC, with its smaller particle size columns, allows for faster analysis times. sielc.com The choice of organic modifier (acetonitrile vs. methanol) can significantly affect the retention and selectivity, especially on phenyl columns where π–π interactions are important. sci-hub.se

LC-MS: The coupling of liquid chromatography with mass spectrometry (LC-MS) provides both separation and identification capabilities. bldpharm.com This hyphenated technique is invaluable for confirming the identity of the main component and for identifying any co-eluting impurities by their mass-to-charge ratio. conicet.gov.arbldpharm.com

Computational Chemistry and Theoretical Investigations of 5 Cyano 1 Naphthoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized molecular geometry and electronic properties of molecules like 5-Cyano-1-naphthoic acid. DFT calculations, often employing basis sets such as 6-311G(d,p), can predict key structural parameters including bond lengths, bond angles, and dihedral angles. These calculations are foundational for understanding the molecule's three-dimensional shape and the spatial arrangement of its constituent atoms.

For this compound, DFT studies would elucidate the planarity of the naphthalene (B1677914) ring system and the orientation of the cyano and carboxylic acid functional groups. The electron-withdrawing nature of both the cyano (-CN) and carboxylic acid (-COOH) groups influences the electron density distribution across the aromatic system. This, in turn, affects the bond lengths within the naphthalene core, with certain bonds potentially exhibiting more single or double bond character as a result of electronic delocalization.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative, based on typical values for similar aromatic compounds, as specific research data for this compound is not available.)

| Parameter | Predicted Value |

| C-C (aromatic) bond length | 1.37 - 1.43 Å |

| C-C (carboxyl) bond length | 1.48 - 1.52 Å |

| C=O (carboxyl) bond length | 1.20 - 1.23 Å |

| C-O (carboxyl) bond length | 1.33 - 1.36 Å |

| C-C (cyano) bond length | 1.43 - 1.46 Å |

| C≡N (cyano) bond length | 1.15 - 1.17 Å |

| C-C-C bond angle (ring) | 118 - 122° |

| O-C=O bond angle (carboxyl) | 120 - 124° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (HOMO-LUMO) analysis is a critical tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

In this compound, the presence of electron-withdrawing cyano and carboxylic acid groups is expected to lower the energies of both the HOMO and LUMO orbitals compared to unsubstituted naphthalene. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. The distribution of HOMO and LUMO densities across the molecule can identify the most probable sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound (Note: This data is hypothetical and serves to illustrate the output of such an analysis.)

| Parameter | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -2.0 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | 3.5 - 5.5 eV |

| Ionization Potential (I) | 6.5 - 7.5 eV |

| Electron Affinity (A) | 2.0 - 3.0 eV |

| Chemical Hardness (η) | 1.75 - 2.75 eV |

| Electronegativity (χ) | 4.25 - 5.25 eV |

Molecular Electrostatic Potential (MESP) and Quantum Theory of Atoms in Molecules (QTAIM) in Understanding Bonding and Interactions

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MESP surface displays regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. For this compound, regions of negative potential (typically color-coded in red or yellow) are expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, indicating their role as sites for electrophilic attack. Positive potential regions (blue) would be located around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize chemical bonding and intermolecular interactions. QTAIM analysis can identify bond critical points (BCPs) and their properties, such as the electron density and its Laplacian at these points, to classify bonds as either shared (covalent) or closed-shell (ionic, van der Waals) interactions. This analysis can offer deep insights into the nature of the intramolecular bonds within this compound and any potential intermolecular interactions, such as hydrogen bonding, in its condensed phases.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For instance, theoretical studies could model the esterification of the carboxylic acid group or nucleophilic addition to the cyano group. DFT calculations can be employed to determine the geometries of reactants, transition states, and products, as well as the energetic barriers for these transformations. Such studies can predict the most favorable reaction pathways and provide insights into the role of catalysts or different solvent environments. This predictive capability is invaluable for designing synthetic routes and understanding the chemical behavior of the molecule under various conditions.

Prediction and Interpretation of Spectroscopic Signatures via Theoretical Methods

Theoretical methods are widely used to predict and interpret the spectroscopic signatures of molecules, providing a powerful complement to experimental spectroscopy. For this compound, computational methods can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The computed frequencies and intensities of the vibrational modes can be correlated with specific motions of the atoms, such as the characteristic stretching frequencies of the C=O, O-H, and C≡N bonds.

Theoretical predictions of NMR chemical shifts (¹H and ¹³C) are also highly valuable. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, it is possible to predict chemical shifts that can be compared with experimental data, aiding in the structural elucidation of the compound and its derivatives.

Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. These calculations can provide information about the nature of the electronic excitations, such as π→π* transitions within the naphthalene ring system, and how they are influenced by the cyano and carboxylic acid substituents.

Reactivity and Mechanistic Studies of 5 Cyano 1 Naphthoic Acid

Chemical Transformations Involving the Carboxyl Group

The carboxyl group at the 1-position of the naphthalene (B1677914) ring is a primary site for various chemical modifications, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The conversion of 5-cyano-1-naphthoic acid to its corresponding esters can be readily achieved through several standard methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgresearchgate.net The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. masterorganicchemistry.commasterorganicchemistry.com Subsequent dehydration yields the ester. masterorganicchemistry.commasterorganicchemistry.com

Another effective method for esterification involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which activate the carboxylic acid for nucleophilic attack by the alcohol. organic-chemistry.org These reactions are typically carried out under mild conditions.

Amidation: The carboxyl group of this compound can be converted to an amide by reaction with a primary or secondary amine. This transformation is often facilitated by the use of coupling agents to activate the carboxylic acid. researchgate.net Reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an amine to form the amide. nih.gov Alternatively, peptide coupling reagents like HATU or HOBt in combination with a carbodiimide (B86325) can be employed for direct amidation under milder conditions. researchgate.net

Interactive Table: Predicted Esterification and Amidation Reactions of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

| Methanol | H₂SO₄ (catalytic) | Methyl 5-cyano-1-naphthoate | Fischer Esterification |

| Ethanol | HCl (catalytic) | Ethyl 5-cyano-1-naphthoate | Fischer Esterification |

| Aniline | SOCl₂, then aniline | N-phenyl-5-cyano-1-naphthamide | Amidation (via acyl chloride) |

| Benzylamine | EDCI, HOBt | N-benzyl-5-cyano-1-naphthamide | Direct Amidation |

Decarboxylation Pathways

The removal of the carboxyl group from this compound, a process known as decarboxylation, can be a challenging transformation for aromatic carboxylic acids. organic-chemistry.org Direct thermal decarboxylation often requires high temperatures. However, the presence of certain functional groups or the use of specific catalysts can facilitate this reaction.

Copper-catalyzed decarboxylation is a well-established method for aromatic carboxylic acids. future4200.comrsc.orgresearchgate.netnih.gov In this process, a copper(I) salt, often in the presence of a ligand such as quinoline (B57606) or 1,10-phenanthroline, mediates the extrusion of carbon dioxide to form an organocopper intermediate, which is then protonated to yield the decarboxylated product, 5-cyanonaphthalene. future4200.com The reaction temperature and efficiency can be influenced by the electronic nature of the substituents on the aromatic ring. future4200.com

Photochemical decarboxylation is another potential pathway, particularly in the presence of a photosensitizer. organic-chemistry.org While specific studies on this compound are lacking, related aromatic acids have been shown to undergo decarboxylation under photolytic conditions.

Chemical Transformations Involving the Cyano Group

The cyano group at the 5-position offers another reactive handle for the functionalization of this compound. Key transformations include hydrolysis, reduction, and nucleophilic additions.

Hydrolysis and Reduction Reactions

Hydrolysis: The cyano group can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. chemistrysteps.comnih.gov Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. chemistrysteps.com This initially forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Under more vigorous acidic conditions, the amide can be further hydrolyzed to a carboxylic acid, yielding naphthalene-1,5-dicarboxylic acid. chemistrysteps.com Base-catalyzed hydrolysis proceeds by the direct attack of a hydroxide (B78521) ion on the nitrile carbon, eventually leading to the carboxylate salt after amide formation and subsequent hydrolysis. chemistrysteps.com

Reduction: The cyano group can be reduced to a primary amine (5-(aminomethyl)-1-naphthoic acid). masterorganicchemistry.comyoutube.com A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comic.ac.ukyoutube.commasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. masterorganicchemistry.comyoutube.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method for the reduction of nitriles to primary amines. masterorganicchemistry.com

Interactive Table: Predicted Hydrolysis and Reduction of the Cyano Group

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | H₃O⁺, heat | Naphthalene-1,5-dicarboxylic acid | Acid-catalyzed hydrolysis |

| This compound | NaOH, H₂O, heat | Sodium 5-carboxy-1-naphthoate | Base-catalyzed hydrolysis |

| This compound | 1. LiAlH₄ 2. H₂O | 5-(Aminomethyl)-1-naphthoic acid | Reduction |

| This compound | H₂, Pd/C | 5-(Aminomethyl)-1-naphthoic acid | Catalytic Hydrogenation |

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles such as organometallic reagents.

Grignard Reagents: The reaction of a Grignard reagent (RMgX) with the cyano group would be expected to form a ketone after hydrolysis of the intermediate imine. masterorganicchemistry.comnih.gov However, a significant competing reaction would be the acid-base reaction between the Grignard reagent and the acidic proton of the carboxylic acid group. masterorganicchemistry.com This would consume at least one equivalent of the Grignard reagent. To achieve addition to the nitrile, an excess of the Grignard reagent would be necessary, or the carboxylic acid would need to be protected prior to the reaction. google.comgoogle.com

Organolithium Reagents: Similar to Grignard reagents, organolithium reagents (RLi) are strong nucleophiles and strong bases. masterorganicchemistry.com They would also readily deprotonate the carboxylic acid. masterorganicchemistry.com With a sufficient excess of the organolithium reagent, addition to the nitrile could occur to form a ketone upon workup. masterorganicchemistry.com

Reactions on the Naphthalene Core

The naphthalene ring system of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the electronic effects of the existing cyano and carboxyl groups. Both the cyano (-CN) and carboxyl (-COOH) groups are electron-withdrawing and act as deactivating meta-directors in benzene (B151609) chemistry. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comyoutube.com

In the case of naphthalene, electrophilic attack generally prefers the α-position (positions 1, 4, 5, and 8) over the β-position (positions 2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate. libretexts.org However, the presence of two deactivating groups on the same ring will significantly reduce the reactivity of that ring towards electrophilic attack. The -COOH group at position 1 and the -CN group at position 5 will deactivate their respective rings.

Given that both are deactivating, electrophilic substitution will be disfavored. If forced, the substitution would likely occur on the ring that is less deactivated. The carboxyl group is generally considered less deactivating than the cyano group. Therefore, electrophilic attack might be predicted to occur on the ring containing the cyano group, at a position meta to the cyano group and on the adjacent ring. Predicting the exact position of substitution on the disubstituted naphthalene ring is complex and would likely result in a mixture of products. Potential sites for substitution would be positions 3, 6, and 8, avoiding the sterically hindered peri-position (position 4).

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The reactivity of the naphthalene ring in this compound towards aromatic substitution is dictated by the electronic properties of the existing substituents: the carboxyl group (-COOH) at the C1 position and the cyano group (-CN) at the C5 position. Both are strong electron-withdrawing groups, which deactivates the aromatic system towards electrophilic attack and activates it for nucleophilic attack. chemistrysteps.comuci.edu

Electrophilic Aromatic Substitution (SEAr):

In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The presence of the deactivating -COOH and -CN groups makes these reactions significantly slower compared to unsubstituted naphthalene. These groups direct incoming electrophiles primarily to the meta positions relative to themselves.

For this compound, the directing effects are as follows:

The -COOH group at C1 directs incoming electrophiles to the C6 and C8 positions of its own ring, and to the C5 and C7 positions of the adjacent ring.

The -CN group at C5 directs incoming electrophiles to the C2 and C4 positions of its own ring, and to the C6 and C8 positions of the adjacent ring.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the naphthalene ring in this compound makes it a candidate for nucleophilic aromatic substitution, a reaction not typically seen in electron-rich aromatics like benzene. chemistrysteps.commasterorganicchemistry.com This reaction requires a good leaving group (like a halide) on the ring and is greatly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to that leaving group. youtube.comyoutube.com

While this compound itself does not have an inherent leaving group, if a derivative (e.g., a halogenated version) were used, the -CN and -COOH groups would strongly activate the ring for nucleophilic attack. A nucleophile would preferentially attack the carbon bearing the leaving group, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing cyano and carboxyl groups. The positions ortho and para to these groups are the most activated for SNAr reactions.

Directed C-H Functionalization Strategies

Transition metal-catalyzed C-H functionalization has become a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. snnu.edu.cnmdpi.com In this strategy, a directing group on the substrate coordinates to a metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective cleavage and subsequent functionalization. researchgate.netrsc.org

For this compound, both the carboxylic acid and cyano groups can potentially serve as directing groups.

Carboxylic Acid as a Directing Group: The carboxylic acid moiety is a well-established directing group for ortho-C-H functionalization. wikipedia.org In the context of the 1-naphthoic acid framework, the carboxyl group can direct the functionalization of the C-H bond at the C8 position (the peri position). This has been demonstrated in rhodium-catalyzed reactions of 1-naphthoic acid to achieve regioselective olefination. wikipedia.org This strategy allows for the introduction of various functional groups, such as aryl or alkyl chains, at the position adjacent to the directing group.

Cyano Group as a Directing Group: While less common than carboxylic acids, the cyano group can also function as a directing group in C-H activation. researchgate.net Its linear geometry and ability to coordinate with transition metals can facilitate the functionalization of ortho C-H bonds. For this compound, the cyano group at C5 could potentially direct functionalization to the C4 and C6 positions. The effectiveness and selectivity would depend on the specific metal catalyst and reaction conditions employed.

These directed strategies offer a regiochemically controlled approach to synthesize complex derivatives of this compound that are not accessible through traditional electrophilic substitution methods. acs.org

Acid-Base Properties and Dissociation Constants in Various Solvent Systems

The acid-base properties of this compound are primarily determined by the dissociation of the carboxylic acid proton. The acidity, quantified by the acid dissociation constant (Ka) or its logarithmic form (pKa), is influenced by the electronic effect of the cyano substituent and the nature of the solvent.

The cyano group at the C5 position acts as a strong electron-withdrawing group, stabilizing the conjugate base (naphthoate anion) through inductive and resonance effects. This stabilization facilitates the release of the proton, making this compound a stronger acid (having a lower pKa) compared to the unsubstituted 1-naphthoic acid. nih.govchemicalbook.com

The dissociation constant is highly dependent on the solvent system due to differences in polarity and solvation capabilities. researchgate.net In polar protic solvents like water and alcohols, the solvent molecules can effectively solvate both the proton and the carboxylate anion through hydrogen bonding, promoting dissociation. In less polar aprotic solvents, the acid will be significantly weaker as the charged species are less stable.

| Compound | Solvent | pKa | Reference |

|---|---|---|---|

| Benzoic Acid | Water | 4.20 | lookchem.com |

| 1-Naphthoic Acid | Water | 3.70 | General Literature |

| 5-Nitro-1-naphthoic Acid | 50% Ethanol-Water | 3.41 | lookchem.com |

| This compound | Water | ~3.2 - 3.5 (Estimated) | Predicted based on substituent effects |

Research Applications and Functional Materials Derived from 5 Cyano 1 Naphthoic Acid

Role as a Strategic Intermediate in Complex Organic Synthesis

The presence of two different, reactive functional groups on the naphthalene (B1677914) scaffold positions 5-cyano-1-naphthoic acid as a key strategic intermediate. Chemists can selectively modify one group while leaving the other intact for subsequent reactions, enabling the construction of complex molecular architectures. This stepwise approach is fundamental in multi-step organic synthesis. For instance, the carboxylic acid can be converted into esters, amides, or acid chlorides, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions.

In medicinal and agrochemical research, the naphthalene ring system is a well-established scaffold found in numerous bioactive compounds. This compound serves as a valuable starting material for creating libraries of novel compounds for biological screening. The carboxylic acid moiety can be readily converted into amides and esters, which are common functional groups in drug molecules, while the cyano group can act as a bioisostere for other functional groups or be transformed into nitrogen-containing heterocycles. The synthesis of substituted naphthoic acids is a crucial step in preparing compounds like Tolrestat, an aldose reductase inhibitor. researchgate.net The ability to introduce functionality at two specific positions on the naphthalene core allows for systematic structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of new drug and pesticide candidates.

| Functional Group Transformation | Resulting Moiety | Relevance in Bioactive Molecules |

| Carboxylic Acid (-COOH) | Amide, Ester, Acyl Halide | Common in pharmaceuticals for improving binding, solubility, and metabolic stability. |

| Cyano (-C≡N) | Amine, Carboxylic Acid, Tetrazole | Amines are key basic centers; tetrazoles are bioisosteres for carboxylic acids. |

| Naphthalene Core | Substituted Naphthalene | A rigid scaffold for orienting functional groups for optimal interaction with biological targets. |

The extended π-conjugated system of the naphthalene core makes this compound an attractive building block for the synthesis of dyes and pigments. Aromatic and heteroaromatic rings are fundamental components of many chromophores. researchgate.net The cyano group, being an electron-withdrawing group, can be used to tune the electronic properties and, consequently, the color of the resulting dye molecule. The carboxylic acid group provides a convenient handle for attaching the chromophore to substrates, such as fabrics or polymers, or for modifying the solubility of the pigment. For example, cyclic sulfur-and-nitrogen-containing anthraquinone (B42736) derivatives, which share structural similarities with functionalized naphthalene systems, are utilized as dyes. researchgate.net

Development in Optoelectronic Materials

The unique electronic and photophysical properties of the cyano-substituted naphthalene system make this compound a promising candidate for the development of novel optoelectronic materials. Its rigid structure helps ensure high thermal stability and good film-forming properties, which are crucial for device fabrication.

In the field of OLEDs, materials based on naphthalimide, a derivative of naphthalene dicarboxylic acid, are known for their high thermal stability and luminescent properties. researchgate.net The incorporation of cyano groups into organic molecules is a common strategy to modify their electron-accepting properties and tune their emission wavelengths. researchgate.net this compound can serve as a precursor for synthesizing new emitter or host materials for OLEDs. The electron-withdrawing nature of the cyano group can help in designing materials with specific energy levels (HOMO/LUMO) to facilitate efficient charge injection and transport within the OLED device, potentially leading to improved efficiency and stability.

Fluorescent chemosensors are molecules designed to signal the presence of specific ions or molecules by a change in their fluorescence emission. The naphthalene moiety is a well-known fluorophore. The functional groups of this compound can be modified to create specific binding sites for target analytes. For instance, the carboxylic acid can be converted into an ester or amide that can coordinate to metal ions. Upon binding of the target, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence intensity or wavelength. The development of azaanthracenes, which can be synthesized from cyano-substituted precursors, highlights their use as fluorophores in sensors for metals or pH. cup.edu.in

| Component | Function in a Fluorescent Probe | Potential Target Analytes |

| Naphthalene Core | Fluorophore (light-emitting unit) | - |

| Carboxylic Acid/Cyano Group | Binding Site / Electronic Modulator | Metal ions (e.g., K+, Na+), pH changes, small biological molecules |

| Modified Derivatives | Receptor for specific binding | Various cations, anions, and neutral molecules |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that guide the spontaneous organization of molecules into larger, well-defined structures. longdom.orgresearchgate.net this compound is an excellent candidate for designing self-assembling systems due to its ability to participate in multiple, directional non-covalent interactions. The carboxylic acid group is a classic functional group for forming strong and directional hydrogen bonds, often leading to dimer formation. longdom.org

Furthermore, the cyano group can act as a hydrogen bond acceptor. The flat, electron-rich surface of the naphthalene ring can engage in π-π stacking interactions, which are crucial for organizing molecules in the solid state. This combination of hydrogen bonding and π-π stacking can lead to the formation of complex and ordered architectures like tapes, sheets, or porous frameworks. rsc.org When used as a ligand, the carboxylate can coordinate with metal ions to form coordination polymers, which have applications in catalysis, gas storage, and sensing. iaea.orgtandfonline.comresearchgate.net The cyano group can also participate in coordination or act as a template, further directing the structure of the resulting polymer.

Lack of Sufficient Research Data Precludes Detailed Article on this compound Applications

Despite a comprehensive search for scientific literature, there is a notable absence of detailed research findings specifically focused on the applications of the chemical compound “this compound” in the areas of hydrogen-bonded networks, charge-transfer complexes, and electrochemical applications. Consequently, the generation of a thorough and scientifically accurate article adhering to the requested outline is not possible at this time.

Extensive database searches for peer-reviewed articles and scholarly publications detailing the use of this compound in crystal engineering and the formation of hydrogen-bonded networks did not yield specific examples or in-depth studies. While the principles of crystal engineering and the formation of such networks are well-established, their direct application and detailed structural analysis involving this particular compound are not documented in the available resources.

Similarly, investigations into the role of this compound in the formation and study of charge-transfer complexes have not been found. The electronic properties conferred by the cyano and carboxylic acid groups on the naphthalene core suggest potential for such interactions, yet specific experimental studies, including the identification of donor-acceptor pairs and the characterization of their charge-transfer properties, are not described in the accessible scientific literature.

Furthermore, a review of research concerning the electrochemical applications of this compound, either in the development of chemical sensors or in energy conversion and storage systems, also proved fruitless. There are no available reports on its electrochemical behavior, its use as a sensing element for specific analytes, or its incorporation into materials for batteries, capacitors, or other energy-related devices.

Due to this lack of specific research data, the creation of an article with detailed research findings and data tables, as per the user's request, cannot be fulfilled. The scientific community has yet to publish detailed explorations of this compound in these specialized fields.

Future Perspectives and Emerging Research Directions for 5 Cyano 1 Naphthoic Acid

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 5-cyano-1-naphthoic acid is expected to be heavily influenced by the principles of green and sustainable chemistry. Traditional synthetic routes for related compounds, such as other isomers of cyano-naphthoic acid, often involve multi-step processes with harsh reagents and organic solvents. For instance, the synthesis of 3-cyano-1-naphthoic acid has been described through a process that can be resource-intensive. A forward-looking approach to the synthesis of this compound would prioritize the development of methodologies that are not only efficient but also environmentally benign.

Future research will likely focus on several key areas to enhance the sustainability of its synthesis:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the naphthalene (B1677914) core represents a highly atom-economical approach. Research into selective catalysts, potentially based on earth-abundant metals, could enable the direct introduction of the cyano and carboxyl groups, minimizing the need for pre-functionalized starting materials and reducing waste streams.

Benign Solvents and Reaction Media: A shift away from volatile and hazardous organic solvents towards greener alternatives such as water, supercritical fluids, or bio-based solvents is anticipated. The development of reaction conditions that are compatible with these benign media will be a critical area of investigation.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for in-line purification and analysis. The adaptation of synthetic routes for this compound to flow chemistry setups could lead to more efficient and scalable production.

Renewable Feedstocks: While currently derived from petrochemical sources, long-term research may explore the synthesis of naphthalene-based compounds from renewable feedstocks. This would represent a significant step towards a truly sustainable manufacturing process.

A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.

| Parameter | Traditional Synthesis (Illustrative) | Future Green Synthesis (Projected) |

| Starting Materials | Pre-functionalized naphthalenes | Naphthalene, CO2 |

| Reagents | Stoichiometric and often hazardous reagents | Catalytic systems, benign oxidants |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, bio-solvents |

| Process | Multi-step batch reactions | Single-step or tandem reactions in flow |

| Waste Generation | Significant byproduct formation | Minimal waste, high atom economy |

Advances in In Situ and Operando Spectroscopic Characterization

To fully understand and optimize the synthesis and performance of materials derived from this compound, advanced characterization techniques that provide real-time information are crucial. In situ and operando spectroscopy, which allow for the monitoring of chemical and physical changes as they occur, are poised to play a pivotal role in this area.

Future research will likely employ a suite of these techniques to gain unprecedented insights:

In Situ Infrared (IR) and Raman Spectroscopy: These techniques can be used to monitor the progress of synthetic reactions in real-time, identifying key intermediates and determining reaction kinetics. For example, the disappearance of starting material vibrational modes and the appearance of product modes can be tracked to optimize reaction conditions.

Operando X-ray Diffraction (XRD): When this compound is used as a component in crystalline materials, such as metal-organic frameworks (MOFs), operando XRD can be used to study the structural changes of the material under working conditions (e.g., during gas adsorption or catalysis).

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For solution-based processes, in situ NMR can provide detailed information about the species present in the reaction mixture, aiding in the elucidation of reaction mechanisms.

The application of these techniques will move beyond simple reaction monitoring to provide a dynamic picture of how this compound and its derivatives function in various applications.

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental studies and computational modeling is a powerful paradigm in modern chemical research. For this compound, this integrated approach will be instrumental in predicting its properties and guiding the design of new materials.

Key areas where this synergy will be particularly impactful include:

Predicting Spectroscopic Properties: Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical spectroscopic data (e.g., IR, UV-Vis, NMR spectra). A combined experimental and computational study on naphthalene, for instance, has demonstrated the power of this approach in understanding spectroscopic behavior. Comparing these predictions with experimental results can aid in the structural elucidation of new compounds and provide a deeper understanding of their electronic structure.

Modeling Reaction Mechanisms: Computational chemistry can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. This information is invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes.

Designing Novel Materials: Before embarking on time-consuming and resource-intensive experimental work, computational screening can be used to predict the properties of hypothetical materials incorporating this compound. For example, the potential of this molecule as a linker in MOFs can be assessed by computationally modeling the structure and properties of the resulting frameworks.

The iterative feedback loop between computational prediction and experimental validation will accelerate the discovery and development of new applications for this compound.

Exploration of Novel Functional Materials and Devices

The bifunctional nature of this compound makes it an attractive building block for a variety of functional materials and devices. Future research is expected to explore its incorporation into several classes of advanced materials.

Metal-Organic Frameworks (MOFs): Aromatic carboxylic acids are widely used as organic linkers in the synthesis of MOFs. The inclusion of a cyano group in the linker, as is the case with this compound, can impart unique properties to the resulting framework, such as modified porosity, enhanced gas sorption selectivity, or catalytic activity. The exploration of MOFs constructed from this compound and various metal ions is a promising area for the development of new materials for gas storage, separations, and catalysis.

Optoelectronic Materials: Naphthalene derivatives are known for their interesting photophysical properties. The presence of both an electron-withdrawing cyano group and a carboxyl group could lead to unique electronic and optical properties in materials incorporating this compound. Research into its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices is warranted.

Chemical Sensors: The functional groups of this compound could be exploited for the development of chemical sensors. The carboxyl group can act as a binding site for certain analytes, while the cyano group can influence the electronic properties of the molecule, potentially leading to a detectable signal upon analyte binding. Its incorporation into sensor platforms, either as a discrete molecule or as part of a larger polymer or framework, is a promising direction.

The potential applications of this compound in these areas are summarized in Table 2.

| Material/Device Class | Potential Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage and separation, catalysis, sensing |

| Optoelectronic Materials | Active component or building block | OLEDs, OPVs, organic field-effect transistors |

| Chemical Sensors | Recognition and signaling element | Environmental monitoring, medical diagnostics |

Unveiling Complex Photophysical and Electrochemical Phenomena

A fundamental understanding of the photophysical and electrochemical properties of this compound is essential for its application in the aforementioned areas. Future research is expected to delve into the complex phenomena that arise from the interplay of the naphthalene core and its functional groups.

Excited-State Dynamics: The presence of the cyano group, a known electron-withdrawing group, can significantly influence the electronic excited states of the naphthalene core. Studies on related cyano-substituted naphthols have revealed fascinating excited-state proton transfer (ESPT) dynamics. It is conceivable that this compound could also exhibit interesting excited-state phenomena, such as intramolecular charge transfer (ICT) or altered fluorescence properties. Time-resolved spectroscopic techniques will be crucial for unraveling these complex dynamics. Research has shown that cyano-substitution can lead to a remarkable increase in fluorescence quantum efficiency in some molecular systems.

Redox Behavior: The electrochemical properties of this compound will be determined by the redox potentials of the naphthalene core, which can be modulated by the cyano and carboxyl substituents. Cyclic voltammetry and other electrochemical techniques will be employed to probe its oxidation and reduction processes. Understanding this behavior is critical for its potential application in electrocatalysis and electronic devices. The study of naphthoquinones with carboxylic acid groups has provided insights into the role of intramolecular hydrogen bonding on redox properties, which could be a relevant phenomenon in this compound as well.

The exploration of these fundamental phenomena will not only provide a deeper understanding of the molecule itself but also pave the way for its rational design and incorporation into new technologies.

Q & A

Q. What mechanistic studies clarify this compound's role in photocatalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.